molecular formula C₂₃H₃₃N₃O₄ B104853 tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate CAS No. 709031-43-6

tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate

Cat. No.: B104853
CAS No.: 709031-43-6
M. Wt: 415.5 g/mol
InChI Key: DZEAFYQJPRVNIQ-CBFGHZPDSA-N
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Description

Tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate, also known as this compound, is a useful research compound. Its molecular formula is C₂₃H₃₃N₃O₄ and its molecular weight is 415.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Transformations

Tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)-2-oxoethyl]carbamate and its derivatives are used in various synthesis processes. For instance, acid-catalyzed rearrangement of related compounds has been applied in the stereoselective synthesis of 3-amino-3-deoxy-D-altrose and its derivatives, highlighting its role in the formation of amines and protected amino acids (Nativi, Reymond, & Vogel, 1989). Additionally, its analogs have been used in Diels-Alder reactions, demonstrating their importance in heterocycle synthesis and protective shield applications (Padwa, Brodney, & Lynch, 2003).

Development of Pharmaceutical Intermediates

This compound has been instrumental in the scalable synthesis of related azabicyclohexanes, which are crucial intermediates in pharmaceutical synthesis (Gan et al., 2013). Its structural complexity allows for the exploration of various pathways in chemical reactions, which is valuable in the development of biologically active compounds (Moskalenko & Boev, 2012).

Role in Natural Product Synthesis

Derivatives of tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)-2-oxoethyl]carbamate have been used in the synthesis of intermediates of natural products like jaspine B, highlighting its significance in the field of natural product chemistry (Tang et al., 2014).

Structural Analysis and Characterization

This compound has also been a subject of structural analysis, like in the synthesis of cyclic amino acid esters, where its structure was determined via crystal X-ray diffraction analysis. This contributes to the understanding of molecular configurations and spatial arrangements in complex organic compounds (Moriguchi et al., 2014).

Mechanism of Action

Target of Action

Boc-Saxagliptin, also known as Saxagliptin, primarily targets the enzyme Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP)-1 and glucose-dependent insulinotropic polypeptide (GIP) .

Mode of Action

As a DPP-4 inhibitor , Boc-Saxagliptin works by affecting the action of natural hormones in the body called incretins . It forms a reversible, histidine-assisted covalent bond between its nitrile group and the S630 hydroxyl oxygen on DPP-4 . By inhibiting DPP-4, it slows down the breakdown of incretin hormones, increasing the level of these hormones in the body .

Biochemical Pathways

The increased levels of incretin hormones, as a result of DPP-4 inhibition, augment glucose-dependent insulin secretion . This leads to an increase in insulin levels and a decrease in glucagon levels , which in turn helps to regulate blood glucose levels.

Pharmacokinetics

Boc-Saxagliptin is orally absorbed and can be administered with or without food . The half-life of plasma DPP-4 inhibition with saxagliptin 5 mg is approximately 27 hours, supporting a once-daily dosing regimen . It is metabolized by cytochrome P450 (CYP) 3A4/5 and is eliminated by a combination of renal and hepatic clearance . No clinically meaningful differences in saxagliptin or 5-hydroxy saxagliptin pharmacokinetics have been detected in patients with hepatic impairment . Dose reduction is recommended in patients with moderate or severe renal impairment due to greater systemic exposure .

Result of Action

The primary result of Boc-Saxagliptin’s action is the improvement of glycemic control in patients with type 2 diabetes mellitus . It increases postprandial β-cell responsiveness to glucose, resulting in higher insulin and C-peptide levels and reduced postprandial glucose (PPG), fasting plasma glucose (FPG) and HbA1c levels .

Action Environment

The action of Boc-Saxagliptin can be influenced by environmental factors such as the presence of other medications. For instance, when coadministered with strong CYP inhibitors, the dose of saxagliptin should be limited to 2.5 mg once daily due to increased saxagliptin exposure . Additionally, the efficacy of Boc-Saxagliptin can be affected by the patient’s renal function, with dose adjustments recommended for those with moderate or severe renal impairment .

Biochemical Analysis

Biochemical Properties

Boc-Saxagliptin plays a crucial role in biochemical reactions. It is synthesized from 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid by reductive amination with phenylalanine dehydrogenase . The compound interacts with enzymes such as phenylalanine dehydrogenase in its synthesis . The nature of these interactions involves the formation of an oxime from oxoacetic acid followed by reduction of the oxime and protection of the amino group with (Boc)2O .

Cellular Effects

The effects of Boc-Saxagliptin on various types of cells and cellular processes are not explicitly mentioned in the available literature. As a key intermediate in the synthesis of Saxagliptin, it indirectly influences cell function. Saxagliptin, the final product, impacts cell signaling pathways, gene expression, and cellular metabolism by inhibiting DPP-IV .

Molecular Mechanism

The molecular mechanism of Boc-Saxagliptin is primarily understood in the context of its role in the synthesis of Saxagliptin. It is involved in binding interactions with biomolecules during its synthesis, specifically in the formation of an oxime from oxoacetic acid and the subsequent reduction of the oxime .

Metabolic Pathways

Boc-Saxagliptin is involved in the metabolic pathway leading to the synthesis of Saxagliptin. This pathway involves the interaction of Boc-Saxagliptin with enzymes such as phenylalanine dehydrogenase .

Properties

IUPAC Name

tert-butyl N-[2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxy-1-adamantyl)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O4/c1-21(2,3)30-20(28)25-18(19(27)26-16(11-24)5-15-6-17(15)26)22-7-13-4-14(8-22)10-23(29,9-13)12-22/h13-18,29H,4-10,12H2,1-3H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEAFYQJPRVNIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)N1C(CC2C1C2)C#N)C34CC5CC(C3)CC(C5)(C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

709031-43-6
Record name tert-butyl {(1S)-2-[(1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hex-2-yl]-1-[3-hydroxyadamantan-1-yl]-2-oxoethyl}carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.213.835
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the role of Boc-Saxagliptin in the synthesis of Saxagliptin?

A1: Boc-Saxagliptin (tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate) serves as a crucial intermediate in the synthesis of Saxagliptin []. The synthesis involves reacting an intermediate (formula II in the abstract) with a silylating agent and a base, forming a silylated intermediate. This intermediate undergoes dehydration using phosphorus oxychloride and imidazole, yielding Boc-Saxagliptin (formula IV in the abstract). Finally, Boc-Saxagliptin is deprotected in an acidic environment to obtain the desired Saxagliptin (formula I in the abstract) [].

Q2: Why is a silylating agent used in the synthesis of Boc-Saxagliptin?

A2: The abstract mentions that the silylating agent is responsible for introducing a trimethylsilyl group []. This suggests that the silylation step likely serves to protect a specific functional group within the molecule. This protection strategy is common in organic synthesis to prevent unwanted side reactions and ensure the desired reaction pathway is followed.

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